molecular formula C11H14F3N5 B2946112 3-[5-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)pyrazolyl]propylamine CAS No. 1006319-18-1

3-[5-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)pyrazolyl]propylamine

Cat. No. B2946112
CAS RN: 1006319-18-1
M. Wt: 273.263
InChI Key: GHZYNBJVMRLSAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)pyrazolyl]propylamine (CAS# 1006319-18-1) is a research chemical . It has a molecular weight of 273.26 and a molecular formula of C11H14F3N5 . The compound is characterized by a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The compound also contains a trifluoromethyl group and a propylamine group attached to the pyrazole ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 273.26 and a molecular formula of C11H14F3N5 . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.

Advantages and Limitations for Lab Experiments

The use of 3-[5-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)pyrazolyl]propylaminehyl-pyrazolyl-1-methylpyrazole in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize and is available commercially. In addition, it is not toxic and is stable under a wide range of conditions. However, it is not soluble in water, which can limit its use in certain experiments. Furthermore, it can be difficult to obtain consistent results when using this compound in laboratory experiments.

Future Directions

The potential applications of 3-[5-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)pyrazolyl]propylaminehyl-pyrazolyl-1-methylpyrazole are vast and the future directions of this compound are numerous. Future research could focus on further exploring its anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities. In addition, it could be studied for its potential use in the development of new drugs for the treatment of various diseases, such as cancer, Alzheimer’s disease, and HIV/AIDS. Furthermore, it could be studied for its potential use in the synthesis of various pharmaceuticals. Finally, further research could be conducted to explore its potential use in the treatment of other diseases, such as diabetes and cardiovascular diseases.

Synthesis Methods

The synthesis of 3-[5-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)pyrazolyl]propylaminehyl-pyrazolyl-1-methylpyrazole is typically accomplished through the reaction of 1-methylpyrazole with 3-[5-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)pyrazolyl]propylaminehylmagnesium bromide in anhydrous dimethylformamide (DMF). The reaction is typically conducted at room temperature for 1-2 hours and yields a product with a purity of 95%. This method has been used successfully in the synthesis of a range of other compounds related to 3-[5-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)pyrazolyl]propylaminehyl-pyrazolyl-1-methylpyrazole.

Scientific Research Applications

Trifluoromethyl-pyrazolyl-1-methylpyrazole has been studied extensively for its potential applications in medicinal chemistry. This compound has been found to possess a broad range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities. In addition, it has been studied for its potential use in the synthesis of various pharmaceuticals. Furthermore, this compound has been investigated for its potential use in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer’s disease, and HIV/AIDS.

properties

IUPAC Name

3-[5-(1-methylpyrazol-4-yl)-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N5/c1-18-7-8(6-16-18)9-5-10(11(12,13)14)17-19(9)4-2-3-15/h5-7H,2-4,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZYNBJVMRLSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=NN2CCCN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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